1H-Imidazo[1,5-D][1,4]diazepine
Description
Properties
CAS No. |
171542-92-0 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.154 |
IUPAC Name |
1H-imidazo[1,5-d][1,4]diazepine |
InChI |
InChI=1S/C7H7N3/c1-2-8-3-4-10-6-9-5-7(1)10/h1-4,6H,5H2 |
InChI Key |
KSZPOFRGZKZGBV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=NC=CN2C=N1 |
Synonyms |
1H-Imidazo[1,5-d][1,4]diazepine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Benzene Fusion : Imidazo[1,5-a][1,4]benzodiazepines (e.g., Midazolam) incorporate a benzene ring, enhancing lipophilicity and CNS penetration .
- Heterocycle Substitution : Replacing imidazole with triazole (e.g., Etizolam) or pyrazole alters receptor binding kinetics and metabolic stability .
Pharmacological Activity Comparison
Contrasts :
- Imidazolone derivatives (e.g., 7,7-diphenyl-1,2-dihydroimidazo[2,1-c]triazin-6(7H)-one) demonstrate antimicrobial activity but lack CNS effects .
- Triazolodiazepines (e.g., Flualprazolam) exhibit extreme sedative potency, leading to stricter regulatory controls compared to imidazo-benzodiazepines .
Key Routes and Innovations
Advances :
- Midazolam synthesis now avoids low-yielding steps through streamlined diazepine ring formation .
- Crystal structure analysis (e.g., compound 10k) enables precise design of tricyclic analogs .
Physicochemical Properties
Molecular and Predicted Data
| Compound (Example) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Midazolam | 325.77 | — | — | 2.92 |
| Dimdazenil | 372.81 | 1.49 | 629.0 | 6.20 |
| Flubromazolam | 371.66 | — | — | 3.85 |
Q & A
Q. What are the common synthetic strategies for 1H-Imidazo[1,5-D][1,4]diazepine and its derivatives?
- Methodological Answer : Synthesis often involves cycloaddition or rearrangement reactions. For example, tricyclic derivatives can be prepared via [3+2]-cycloaddition of azolium salts with nitriles, followed by intramolecular rearrangement (e.g., using AlCl₃ as a catalyst). A notable approach includes oxidizing sulfoxide intermediates with Pb(OAc)₄ to generate reactive intermediates for ring expansion . Challenges in purity and stability during chromatography require optimization of quenching conditions (e.g., low-temperature aqueous workup) .
Q. How is the structural characterization of 1H-Imidazo[1,5-D][1,4]diazepine derivatives performed?
- Methodological Answer : X-ray crystallography is critical for resolving fused heterocyclic systems. For instance, 30% probability displacement ellipsoid models confirm non-planar geometries in derivatives like 5,6-dihydro-4H-benzo[b]triazolo[1,5-d][1,4]diazepine salts . NMR spectroscopy complements this by identifying substituent patterns (e.g., distinguishing aromatic protons in imidazole rings) .
Q. What molecular properties are critical for designing 1H-Imidazo[1,5-D][1,4]diazepine-based ligands?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in pharmacological data for 1H-Imidazo[1,5-D][1,4]diazepine derivatives?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311G(d,p) level correlates experimental UV-Vis spectra with electronic transitions in non-planar derivatives. For example, E(HOMO-LUMO) gaps explain reactivity differences in 2,4-diphenyl-1,4-dihydrobenzoimidazopyrimidines . Molecular docking studies (e.g., targeting GABAₐ receptors) rationalize binding affinities despite structural variations .
Q. What strategies address instability issues during the synthesis of tricyclic diazepine derivatives?
- Methodological Answer : Unstable intermediates (e.g., α-acetoxy azo compounds) require controlled oxidation and rapid quenching. For example, Pb(OAc)₄ oxidation at 0°C minimizes side reactions, while AlCl₃-mediated Ritter-type nitrilium salt formation ensures selective [1,2]-migration of aryl groups over alkyl chains . Stability is enhanced by avoiding prolonged exposure to silica gel during purification .
Q. How do substituents on the imidazole ring modulate bioactivity in 1,4-benzodiazepine analogs?
- Methodological Answer : Substituents at C-3 (e.g., oxadiazole groups) and C-7 (halogens like Cl) enhance GABAergic activity. For example, 7-chloro-3-(oxadiazolyl) derivatives show higher binding affinity due to hydrophobic interactions with receptor pockets . Structure-activity relationship (SAR) studies must account for steric effects from bulky groups (e.g., dimethylamino-methyl), which may reduce blood-brain barrier penetration .
Q. What experimental and theoretical approaches validate non-planarity in fused diazepine systems?
- Methodological Answer : Combined X-ray crystallography and Hirshfeld surface analysis quantify non-covalent interactions (e.g., C–H···π contacts in benzo[b][1,4]diazepines) . Theoretical studies using DFT optimize geometries and predict dipole moments, which correlate with solvent-dependent spectral shifts (e.g., in 1,4-dioxane vs. DMF) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the neuroactivity of 1H-Imidazo[1,5-D][1,4]diazepine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
